Tralomethrin-d5
Description
Properties
Molecular Formula |
C₂₂H₁₄D₅Br₄NO₃ |
|---|---|
Molecular Weight |
670.04 |
Synonyms |
2,2-Dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl)methyl Ester-d5; Bengal Fire Ant Killer-d5; HAG 107-d5; RU 25472-d5; SAGA-d5; Scout-d5; Scout (insecticide)-d5; Scout X-tra-d5; Tracker-d5; |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Tralomethrin D5
Methodologies for the Chemical Synthesis of Deuterium-Labeled Tralomethrin (B1683215)
While specific proprietary methods for the synthesis of Tralomethrin-d5 are not extensively published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established principles of organic synthesis and deuterium (B1214612) labeling techniques. The synthesis would likely involve the deuteration of a key precursor followed by its reaction to form the final tralomethrin structure.
A probable precursor for deuteration is the phenoxybenzyl alcohol moiety. The five deuterium atoms in this compound are located on the phenoxy ring. Therefore, the synthesis could begin with deuterated phenol (B47542), or phenol could be deuterated through electrophilic aromatic substitution using a deuterium source like deuterated sulfuric acid (D2SO4) under forcing conditions. This deuterated phenol could then be coupled with a suitable benzyl (B1604629) halide to form the deuterated diphenyl ether precursor.
Alternatively, a more direct approach would involve the deuteration of 3-phenoxybenzyl alcohol itself. This could be achieved through methods such as acid-catalyzed hydrogen-deuterium exchange. nih.gov The deuterated alcohol, 3-(phenoxy-d5)-benzyl alcohol, would then be esterified with the cyclopropanecarboxylic acid portion of the tralomethrin molecule, (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid, to yield this compound. The esterification could be carried out using standard coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride.
General methods for deuterium labeling include:
Direct Exchange: Utilizing a deuterium source to swap hydrogen atoms for deuterium. simsonpharma.com
Deuterated Reagents: Employing reagents where hydrogen has been replaced by deuterium. simsonpharma.com
Metal-Catalyzed Hydrogenation: Using deuterium gas (D2) in hydrogenation reactions. simsonpharma.com
Synthesis from Deuterated Precursors: Building the molecule from smaller, already deuterated starting materials. simsonpharma.com
Given the structure of this compound, synthesis from a deuterated precursor, specifically 3-(phenoxy-d5)-benzyl alcohol, appears to be a logical and efficient strategy.
Advanced Spectroscopic and Chromatographic Confirmation of Deuteration
The successful synthesis and isotopic purity of this compound must be confirmed through rigorous analytical techniques. Due to the thermal lability of tralomethrin, which can degrade to deltamethrin (B41696) in the high temperatures of a gas chromatography (GC) inlet, liquid chromatography (LC) methods are often preferred for its analysis. mdpi.comresearchgate.netakjournals.comresearchgate.netnih.goveurl-pesticides.eu
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for determining the isotopic purity and deuterium content of this compound. By comparing the mass spectrum of the deuterated compound to its non-labeled counterpart, the incorporation of deuterium atoms can be confirmed.
High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the synthesized molecule. The expected molecular formula for this compound is C22H14D5Br4NO3, with a calculated molecular weight of approximately 670.04 g/mol . lgcstandards.comscbt.com The mass spectrum would show a molecular ion peak at an m/z corresponding to this mass, shifted by 5 Da from the non-deuterated tralomethrin. The isotopic distribution pattern of the molecular ion cluster would also be characteristic of a molecule containing four bromine atoms and five deuterium atoms.
The isotopic purity is assessed by the relative intensities of the mass peaks corresponding to molecules with varying numbers of deuterium atoms (d0 to d5). For a high-purity standard, the peak for the d5 species should be the most abundant.
Table 1: Representative Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C22H14D5Br4NO3 |
| Calculated Monoisotopic Mass | 664.8423 u |
| Expected m/z of [M+H]+ | 665.8491 u |
| Major Fragment Ions (Predicted) | Fragmentation would likely involve the cleavage of the ester bond, leading to ions corresponding to the deuterated 3-phenoxybenzyl portion and the brominated cyclopropanecarboxylic acid portion. |
| Isotopic Purity (Target) | >98% d5 |
This data is representative and may vary based on the specific instrumentation and analytical conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for verifying the exact position of the deuterium atoms within the molecule. While ¹H NMR is used to observe proton signals, ²H (deuterium) NMR can directly detect the deuterium nuclei.
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenoxy ring would be significantly diminished or absent, confirming their replacement by deuterium. The remaining proton signals, such as those on the benzyl ring, the cyclopropane (B1198618) ring, and the methyl groups, would remain.
²H NMR spectroscopy would show signals at the chemical shifts corresponding to the positions of the deuterium atoms on the phenoxy ring. The chemical shifts in the ²H NMR spectrum are identical to the corresponding ¹H chemical shifts. This provides unambiguous evidence of the location of the deuterium labels.
Table 2: Predicted ¹H and ²H NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ²H Chemical Shift (ppm) |
| Phenoxy-d5 Ring | Absent/Greatly Reduced | Present |
| Benzyl Ring Protons | Present | Absent |
| Cyclopropane Ring Protons | Present | Absent |
| Methyl Protons | Present | Absent |
Predicted shifts are relative to a standard reference (e.g., TMS) and are based on the known structure and typical chemical shifts for these functional groups. Actual values can vary with solvent and other experimental conditions.
Advanced Analytical Methodologies Employing Tralomethrin D5 As a Reference Standard
Optimization of Sample Preparation Techniques for Tralomethrin (B1683215) and its Metabolites in Diverse Matrices
The accurate determination of tralomethrin and its metabolites is highly dependent on the efficiency of the extraction and clean-up procedures applied to the sample. These steps are crucial for isolating the target analytes from complex environmental and biological matrices and removing interfering substances.
Extraction Efficiencies Across Environmental and Biological Sample Types
The choice of extraction solvent and technique is paramount for achieving high recovery of tralomethrin from various matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted and modified procedure for pesticide residue analysis in diverse samples, including foods of animal origin, vegetables, and soil. mdpi.commdpi.comresearchgate.netrestek.com This method typically involves an initial extraction with an organic solvent, most commonly acetonitrile (B52724), followed by a salting-out step to induce phase separation. mdpi.comhpst.cz
Studies have compared different solvents like acetonitrile, acetone (B3395972), and ethyl acetate (B1210297) for extracting pyrethroids from high-fat and high-protein samples such as pork and eggs. mdpi.com For instance, in one study, acetone extraction yielded over 80% recovery for 12 pesticides in pork and 10 in eggs, while acetonitrile achieved this for 11 and 9 pesticides, respectively. mdpi.com In soil matrices, a modified QuEChERS procedure has demonstrated average recoveries for a range of pyrethroids between 69% and 119% at spiking levels of 5 and 50 μg/kg. researchgate.net For water samples, ultrasound-assisted emulsification-extraction (UAEE) using chloroform (B151607) has been shown to quantitatively extract tralomethrin, with recovery values ranging from 45-106%. researchgate.netcapes.gov.br The use of Tralomethrin-d5 as a surrogate standard, added to samples before extraction, is essential to accurately calculate the true extraction efficiency by compensating for any analyte loss during these processes.
Interactive Table 1: Reported Extraction Recoveries for Pyrethroids in Various Matrices
| Matrix | Extraction Method | Spiking Level | Analyte Class | Reported Recovery Range (%) | Source |
|---|---|---|---|---|---|
| Pork & Eggs | QuEChERS (Acetone) | 0.01 mg/kg | Pyrethroids | >80 | mdpi.com |
| Soil | Modified QuEChERS | 5 & 50 µg/kg | Pyrethroids | 69 - 119 | researchgate.net |
| Water | UAEE | Not Specified | Pyrethroids | 45 - 106 | researchgate.netcapes.gov.br |
| Sediment | Accelerated Solvent Extraction | 1.0, 5.0, 20 µg/kg | Pyrethroids | 61.1 - 169.7 | nih.gov |
| Fruits & Vegetables | QuEChERS | 10 & 25 ng/g | Pyrethroid Metabolites | 80 - 120 | acs.org |
Clean-up Procedures and Matrix Effect Mitigation Strategies
Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with instrumental analysis. Dispersive solid-phase extraction (d-SPE) is a key component of the QuEChERS workflow. restek.comrestek.com Various sorbents are used depending on the matrix composition. Primary secondary amine (PSA) is effective for removing organic acids and sugars, C18 is used for lipid removal in high-fat samples, and graphitized carbon black (GCB) is employed to eliminate pigments like chlorophyll. mdpi.comrestek.comrestek.com
Matrix effects, which can cause either suppression or enhancement of the analyte signal in the mass spectrometer, are a significant challenge in quantitative analysis. researchgate.netmdpi.com The use of an isotopically labeled internal standard like this compound is considered the most effective way to compensate for these effects. researchgate.netmdpi.com Since this compound has nearly identical chemical properties and retention time to the native analyte, it experiences the same matrix effects, allowing for accurate correction of the analyte signal. scholars.direct Another common strategy is the use of matrix-matched calibration standards, where standards are prepared in a blank matrix extract to mimic the conditions of the actual samples. nih.govresearchgate.net This approach helps to ensure that both standards and samples are subjected to similar matrix-induced signal alterations. mdpi.com
Chromatographic Separation Techniques Enhanced by this compound
Chromatography, particularly when coupled with mass spectrometry, is the cornerstone of pyrethroid analysis. This compound plays a vital role in ensuring the accuracy of these sophisticated techniques.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
GC-MS is a powerful tool for the analysis of relatively non-polar and volatile compounds like pyrethroids. mdpi.com Its high sensitivity and selectivity, especially in tandem MS (MS/MS) mode, allow for very low limits of quantification. mdpi.com
A well-documented analytical challenge in the GC analysis of tralomethrin is its thermal instability. researchgate.netnih.gov Tralomethrin readily converts to the more stable pyrethroid, deltamethrin (B41696), in the hot GC injector port, typically operated at temperatures around 250°C. mdpi.comresearchgate.netnih.gov This conversion is reproducible but makes it impossible for standard GC methods to distinguish between the two pesticides. mdpi.comnih.govnih.gov The chromatographic peak observed at the retention time for deltamethrin may, in fact, represent deltamethrin, tralomethrin, or a combination of both. nih.govnih.gov Some analytical methods circumvent this by quantifying the sum as deltamethrin. mdpi.comepa.gov While liquid chromatography (LC) methods can separate and quantify both compounds individually, GC remains a prevalent technique. researchgate.netakjournals.com
In the context of GC-MS analysis where tralomethrin converts to deltamethrin, the use of a labeled internal standard is crucial. While a Deltamethrin-d5 standard could be used to quantify the resulting deltamethrin, employing this compound as the internal standard offers a more direct way to account for the entire analytical process, including the conversion step. Assuming this compound undergoes the same thermal conversion to Deltamethrin-d5 at the same rate as the native analyte, it can effectively correct for variations in the conversion efficiency, injection volume, and ionization response. scholars.directepa.gov By using the isotope dilution method, the ratio of the native analyte (measured as deltamethrin) to the labeled standard (measured as Deltamethrin-d5) is used for quantification. This approach provides a more accurate and robust measurement, compensating for variations that occur from sample to sample. epa.govnih.gov
Liquid Chromatography (LC) Coupled with Tandem Mass Spectrometry (MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the determination of pesticide residues. lcms.cz The use of isotopically labeled internal standards like this compound is crucial for compensating for matrix effects and improving the accuracy of quantification. lcms.czspectroscopyonline.com
The separation of tralomethrin from its isomers and other pyrethroids is a significant analytical challenge. Tralomethrin can be converted to deltamethrin in the injector port of a gas chromatograph, making it difficult to distinguish between the two compounds using GC-based methods. researchgate.netnih.gov However, LC-MS/MS allows for the separation and simultaneous determination of both deltamethrin and the two diastereoisomers of tralomethrin. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) further enhances separation capabilities, allowing for the differentiation of isobaric compounds that have the same nominal mass but different exact masses. lcms.cz The resolving power of the mass spectrometer, combined with the chromatographic separation, is essential for the accurate identification and quantification of these closely related compounds in complex samples. lcms.cz
Isotopically labeled internal standards (IS) are the preferred choice in LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte of interest. nih.gov This similarity in chemical structure and elution behavior helps to compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement. spectroscopyonline.comnih.gov this compound, as a deuterated analog of tralomethrin, is an ideal internal standard for its quantification. spectroscopyonline.com Its use ensures greater accuracy and precision in the measurement of tralomethrin residues in various matrices. The purity of the internal standard is paramount, as contaminants can lead to significant issues during method development and validation. nih.gov
Quantitative Analytical Performance Validation Utilizing this compound
The validation of an analytical method is essential to ensure its reliability for its intended purpose. The use of this compound as a reference standard is integral to the validation of methods for pyrethroid residue analysis.
In multi-residue analysis, precision and accuracy are key performance indicators. researchgate.net Precision is typically expressed as the relative standard deviation (RSD), while accuracy is assessed through recovery studies. nih.gov For a method to be considered satisfactory, recoveries should generally fall within the range of 70-120%, with RSD values below 20%. nih.govlcms.cz The use of isotopically labeled internal standards like this compound helps to achieve these stringent requirements by correcting for analytical variability. mdpi.com For instance, in a multi-residue analysis of pesticides in citrus fruits, a method using LC-MS/MS demonstrated satisfactory recovery values (70-120%) and precision (RSD ≤ 20%) for 287 pesticides. nih.gov
Table 1: Example of Precision and Accuracy Data from a Multi-Residue Pesticide Analysis
| Analyte | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Pesticide A | 10 | 95.2 | 5.8 |
| Pesticide B | 10 | 102.1 | 8.2 |
| Pesticide C | 10 | 88.7 | 11.5 |
| Pesticide D | 50 | 98.5 | 4.3 |
| Pesticide E | 50 | 91.3 | 9.7 |
This table is illustrative and represents typical data from method validation studies.
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net These limits are crucial for ensuring that a method is sensitive enough to detect residues at or below regulatory limits. For example, a validated LC-MS/MS method for the analysis of various pesticides reported LODs and LOQs of 0.003 mg/kg and 0.01 mg/kg, respectively. researchgate.netmdpi.com In another study, the LODs for pyrethroids in surface water ranged from 0.58 to 8.16 ng/sample. sfei.org
Table 2: Representative LOD and LOQ Values for Pesticide Residue Analysis
| Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) |
| Goji Berries | Pyrethroid Mix | 0.24–2.1 | 0.8–7 |
| Green and Black Tea | Pyrethrins (B594832) | 9 | 30 |
| Fruit Surfaces | Pesticide Mix | 3 | 10 |
This table provides examples of detection and quantification limits from various studies. mdpi.comresearchgate.net
Robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, while reproducibility assesses the consistency of results across different laboratories or over time. wa.gov Surrogate standards, which are compounds similar to the analyte but not expected to be present in the sample, are added before extraction to monitor the efficiency of the entire analytical process. dokumen.pub this compound can be used as a surrogate standard to evaluate the robustness and reproducibility of a method. For example, in a study assessing pesticide runoff, a surrogate standard was used to determine method recoveries, which ranged from 70.0% to 91.4% across different sample types. dokumen.pub This demonstrates the method's reliability under varying conditions.
Development of Novel Analytical Approaches for Pyrethroid Contaminants
The evolution of analytical chemistry has ushered in novel approaches for the detection of pyrethroid contaminants, moving beyond traditional methods to embrace innovations that offer greater speed, efficiency, and accuracy. The integration of this compound as an internal standard is a key element in these modern techniques, providing a stable reference point for quantification and compensating for variations during sample preparation and analysis.
A significant challenge in pyrethroid analysis is the thermal lability of certain compounds. For instance, Tralomethrin is known to convert to deltamethrin in the high-temperature environment of a gas chromatograph (GC) injector port. nih.govresearchgate.netresearchgate.netepa.gov This transformation can lead to inaccurate quantification if not properly accounted for. The use of liquid chromatography (LC) methods, which operate at lower temperatures, can circumvent this issue, allowing for the distinct separation and quantification of both Tralomethrin and deltamethrin. nih.govresearchgate.net When GC-based analysis is employed, the use of this compound as an internal standard is critical to monitor and correct for this conversion, ensuring that the reported concentrations accurately reflect the original sample composition.
Non-Traditional Sample Introduction and Detection Systems
To improve the speed and efficiency of pyrethroid analysis, researchers have explored sample introduction techniques that minimize or eliminate extensive sample preparation. These methods, when coupled with highly sensitive detection systems, provide powerful tools for contaminant analysis.
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that combines extraction and pre-concentration into a single step. sigmaaldrich.cn A fused silica (B1680970) fiber coated with a suitable stationary phase is exposed to the sample, where analytes partition onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. Automated SPME systems, often in a 96-well plate format, have been developed for high-throughput analysis of various compounds in biological fluids and other matrices. nih.govlabrulez.com The use of this compound as an internal standard in SPME methods is crucial for correcting matrix effects and variabilities in fiber performance, thereby improving the accuracy and precision of the analysis. core.ac.uk While SPME is a powerful technique, challenges such as the non-specific adsorption of hydrophobic pyrethroids onto vial walls require careful method optimization, including the potential for a solvent pre-extraction step to ensure quantitative recovery. core.ac.uk
Direct Analysis in Real Time (DART): DART is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. gcms.cznih.gov The sample is placed in a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analytes. These ions are then directed into the mass spectrometer for detection. DART-MS is particularly advantageous for high-throughput screening due to its speed, with analysis times of seconds to a minute per sample. nih.govbruker.com The coupling of DART with high-resolution mass spectrometry (HRMS) offers the potential for rapid and accurate identification of unknown contaminants. gcms.cz For quantitative applications, the incorporation of an internal standard like this compound directly onto the sample surface or into a reference matrix would be essential to compensate for variations in ionization efficiency and surface effects.
The table below illustrates the typical performance characteristics of these non-traditional methods in pesticide analysis.
| Parameter | Automated SPME-GC-MS | DART-MS |
| Sample Preparation Time | ~1 min/sample (automated) | < 1 min/sample |
| Analysis Time | 15-30 min/sample | < 1 min/sample |
| Detection Limits | ng/L to µg/L | pg to ng |
| Precision (RSD%) | < 15% | Variable, improves with IS |
| Key Advantage | Solvent-free, easily automated | High-throughput, minimal sample prep |
| Role of this compound | Corrects for matrix effects and fiber variability | Essential for quantification and correcting ionization variability |
This table presents representative data synthesized from various sources on pesticide analysis and does not reflect a single study.
Automation and High-Throughput Analytical Platforms
The increasing demand for monitoring pyrethroid residues in food and environmental samples has driven the development of automated and high-throughput analytical platforms. These systems are designed to process a large number of samples with minimal manual intervention, thereby increasing laboratory efficiency and reducing the potential for human error. The use of deuterated internal standards like this compound is a cornerstone of these automated workflows, ensuring the reliability of the generated data. nih.gov
Automated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a standard for pesticide residue analysis in a wide range of matrices. While a relatively simple manual procedure, the steps of solvent addition, salt buffering, shaking, centrifugation, and extract transfer can be labor-intensive for large sample batches. Automated QuEChERS systems, such as the Teledyne Tekmar AutoMate-Q40, have been developed to perform these steps, offering improved precision and throughput. researchgate.netantec.de Comparative studies have shown that automated QuEChERS can provide extraction recoveries and precision comparable to or better than manual methods. researchgate.netresearchgate.net
Disposable Pipette Extraction (DPX): DPX is an automated alternative to the dispersive solid-phase extraction (d-SPE) cleanup step in the QuEChERS protocol. sciex.jp DPX tips contain the d-SPE sorbent, and an automated liquid handling system aspirates and dispenses the sample extract through the tip multiple times to achieve cleanup. This process is readily automated using robotic systems like the GERSTEL MultiPurpose Sampler (MPS) and can be coupled directly online with LC-MS/MS analysis, creating a seamless "just-in-time" sample preparation and analysis workflow. sciex.jp
High-Throughput Screening with LC-MS/MS: Modern analytical platforms often couple automated sample preparation with highly sensitive and selective detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These systems can analyze hundreds of pesticides in a single run. shimadzu.com The use of isotopically labeled internal standards, such as this compound, is critical in these multi-residue methods to compensate for matrix-induced signal suppression or enhancement, ensuring accurate quantification across a wide range of analytes and sample types. nih.gov
The following table summarizes the comparative performance of manual versus automated QuEChERS, highlighting the benefits of automation in a high-throughput environment.
| Performance Metric | Manual QuEChERS | Automated QuEChERS |
| Sample Throughput | Lower | Higher |
| Precision (RSD%) | 5-20% | < 10% |
| Accuracy (Recovery %) | 70-120% | 80-115% |
| Labor Requirement | High | Low |
| Use of this compound | Corrects for procedural losses and matrix effects | Corrects for procedural losses and matrix effects in an automated workflow |
This table presents a summary of typical performance data from studies comparing manual and automated QuEChERS for pesticide residue analysis. researchgate.netantec.de
Environmental Transformation and Environmental Fate Studies Incorporating Tralomethrin D5
Investigation of Abiotic Degradation Pathways of Tralomethrin (B1683215)
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For pesticides like tralomethrin, key abiotic pathways include hydrolysis and photodegradation. The use of Tralomethrin-d5 is essential for accurately quantifying the rate and extent of these processes in laboratory simulations of environmental conditions.
Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. The stability of tralomethrin to hydrolysis is pH-dependent. In acidic conditions, the rate of hydrolysis is reduced. nih.gov Estimated hydrolysis half-lives for tralomethrin are significantly long, suggesting it is a stable compound in neutral to slightly alkaline waters. nih.gov this compound is employed in these kinetic studies as an internal standard to ensure the accuracy of measurements when tracking the disappearance of the parent compound and the appearance of its degradation products over time. Under experimental conditions, tralomethrin is known to be converted to deltamethrin (B41696). nih.gov
Table 1: Estimated Hydrolysis Half-Life of Tralomethrin
| pH | Estimated Half-Life |
|---|---|
| 7 | 36 years nih.gov |
This table shows the estimated time for half of the tralomethrin to degrade via hydrolysis at different pH levels.
Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. While specific photodegradation studies focused solely on tralomethrin are not detailed in the provided results, the general mechanism for pyrethroids involves cleavage of the ester bond. cdc.gov The process for tralomethrin would likely involve the absorption of UV light, leading to the breaking of chemical bonds. scirp.org In such studies, this compound would be invaluable for quantifying the trace concentrations of the parent compound and its photoproducts, helping to elucidate the degradation pathway and kinetics under various light conditions. gdut.edu.cn The use of isotopically labeled standards is a common practice in studies investigating the photodegradation of organic pollutants in aquatic environments. scirp.orggdut.edu.cn
Research on Biotic Transformation of Tralomethrin in Environmental Compartments
Biotic transformation, or biodegradation, is the breakdown of organic matter by microorganisms like bacteria and fungi. agronomyjournals.com This is a major pathway for the dissipation of pesticides in the environment.
In soil and sediment, microbial activity plays a role in the degradation of pyrethroid insecticides. scirp.orgifremer.fr Tralomethrin has reported half-lives in soil ranging from 64 to 84 days. nih.gov The rate of degradation can be influenced by soil properties and the presence of specific microbial populations. agronomyjournals.com For instance, the degradation of a similar pyrethroid, cypermethrin, is affected by the availability of nutrients like nitrogen, which can stimulate microbial activity. researchgate.net Studies on the microbial degradation of other pyrethroids, such as D-cyphenothrin, have identified specific bacterial strains capable of breaking down the insecticide and have elucidated the metabolic pathways. nih.gov In studies aiming to identify degradation pathways and quantify rates for tralomethrin in soil and sediment, this compound is used to spike samples, enabling precise measurement of the parent compound's decline amidst a complex matrix.
Table 2: Biodegradation Data for Tralomethrin in Soil
| Environmental Compartment | Reported Half-Life |
|---|
This table presents the reported half-life of tralomethrin due to degradation processes in soil.
In aquatic environments, tralomethrin is expected to adsorb to suspended solids and sediment. nih.gov However, it can also undergo biodegradation. nih.gov A simulation study in aquatic mesocosms—controlled, outdoor experimental ponds—investigated the effects and fate of tralomethrin. taylorfrancis.com The study, which simulated environmental concentrations from spray drift and runoff, found that tralomethrin residues declined rapidly after application. taylorfrancis.com In water, tralomethrin exhibited a half-life of 6.8 hours, breaking down into deltamethrin, which was more persistent with a half-life of 81 hours. nih.gov These findings suggest that biodegradation can be an important environmental fate process in water. nih.gov The study also noted that while physicochemical water characteristics were unaffected, tralomethrin did significantly reduce the abundance of certain macroinvertebrates and zooplankton, indicating it can alter the structure of an aquatic ecosystem. taylorfrancis.com
Table 3: Tralomethrin Degradation in an Aquatic Simulation
| Compound | Half-Life in Water |
|---|---|
| Tralomethrin | 6.8 hours nih.gov |
This table shows the comparative half-lives of tralomethrin and its primary degradation product in a water simulation study.
Tracing Environmental Transport and Distribution Using this compound
This compound is a stable isotope-labeled compound designed for use as an analytical reference standard. lgcstandards.comscbt.com Its primary application in environmental science is to act as a tracer or internal standard in studies that use techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
When analyzing environmental samples (e.g., water, soil, sediment, or biota), a known quantity of this compound is added to the sample extract. hpc-standards.com Because this compound is chemically identical to the non-labeled tralomethrin, it behaves the same way during sample preparation, extraction, and analysis. However, its slightly higher mass (due to the five deuterium (B1214612) atoms) allows it to be distinguished from the native tralomethrin by a mass spectrometer. scbt.com
Sorption and Desorption Dynamics in Environmental Matrices
The interaction of a pesticide with soil and sediment particles, known as sorption and desorption, is a critical factor governing its mobility, bioavailability, and persistence in the environment. chemsafetypro.com For pyrethroids, which are generally hydrophobic, sorption to soil organic matter and clay particles is a key process. nih.gov
In the absence of direct data for this compound, it is instructive to consider the properties of the parent compound, tralomethrin. Tralomethrin is expected to adsorb to suspended solids and sediment if released into water. nih.gov However, without experimental data for this compound, it is not possible to provide a quantitative assessment of its sorption and desorption dynamics.
Interactive Data Table: Sorption/Desorption Parameters (Hypothetical)
As no specific data for this compound is available, the following table is a hypothetical representation of what such data might look like and is for illustrative purposes only.
| Soil Type | Organic Carbon (%) | Clay Content (%) | Koc (L/kg) | Kd (L/kg) | Desorption Hysteresis |
| Sandy Loam | 1.5 | 10 | Data Not Available | Data Not Available | Data Not Available |
| Clay Loam | 3.0 | 35 | Data Not Available | Data Not Available | Data Not Available |
| Silt Loam | 2.5 | 20 | Data Not Available | Data Not Available | Data Not Available |
Leaching Potential and Groundwater Contamination Pathways (Analytical Focus)
The potential for a pesticide to leach through the soil profile and contaminate groundwater is a significant environmental concern. This potential is influenced by its solubility, sorption characteristics, and persistence in the soil. ca.gov Tralomethrin is not listed as a potential groundwater contaminant by the California Department of Pesticide Regulation. ca.gov
Specific studies on the leaching potential of this compound and its pathways to groundwater contamination are not found in the available literature. Analytical methods to detect this compound in groundwater would likely involve advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), which are commonly used for pyrethroid analysis. lgcstandards.com The use of a deuterated standard like this compound is crucial for accurate quantification in environmental samples by isotope dilution methods. However, research articles presenting such analytical data for this compound in groundwater were not identified.
Data Table: Physicochemical Properties Influencing Leaching (Tralomethrin)
| Property | Value | Implication for Leaching |
| Water Solubility | Data Not Available | Low solubility would decrease leaching potential. |
| Vapor Pressure | 3.6 x 10⁻¹¹ mm Hg at 25°C nih.gov | Low vapor pressure suggests volatilization is not a major dissipation pathway. nih.gov |
| Soil Half-life | 64 to 84 days nih.gov | Moderate persistence could allow time for leaching to occur. |
| Koc | Expected to be high | High sorption would reduce mobility and leaching. |
Identification and Quantification of Environmental Degradation Products and Metabolites
Tralomethrin is known to degrade to deltamethrin in the environment. nih.gov Further degradation of deltamethrin leads to other products. nih.gov In aquatic environments, tralomethrin rapidly degrades to deltamethrin, with a reported half-life of 6.9 hours in one study. nih.gov Deltamethrin, in turn, degrades to other products. nih.gov
There is no specific information available on the environmental degradation products and metabolites that are unique to this compound. It is presumed that the degradation pathway would be similar to that of tralomethrin, leading to deuterated forms of deltamethrin and its subsequent metabolites. The presence of deuterium could potentially influence the rate of these degradation reactions, a phenomenon known as the kinetic isotope effect, but studies confirming this for this compound were not found.
Analytical methods for identifying and quantifying these potential deuterated metabolites would require sophisticated mass spectrometric techniques capable of distinguishing between the deuterated and non-deuterated forms.
Data Table: Known Degradation Products of Tralomethrin in the Environment
| Parent Compound | Degradation Product | Environmental Matrix | Reference |
| Tralomethrin | Deltamethrin | Water, Sediment | nih.gov |
Despite the importance of understanding the environmental fate of pesticides, there is a significant lack of publicly available research specifically focused on the chemical compound this compound. While it is used as an analytical standard, its behavior in terms of sorption, leaching, and degradation in the environment has not been documented in the reviewed literature. The information available for the parent compound, tralomethrin, suggests a strong affinity for soil and sediment, and a primary degradation pathway involving conversion to deltamethrin. However, without specific studies on this compound, it is not possible to definitively conclude its environmental transformation and fate. Further research is needed to fill this data gap and to understand the potential environmental implications of the use of this deuterated compound.
Metabolic Pathway Elucidation of Tralomethrin Through Deuterium Labeling
In Vitro Metabolic Studies of Tralomethrin (B1683215) Using Tralomethrin-d5
In vitro models are essential for investigating the metabolic fate of compounds in a controlled environment, providing insights into specific enzymatic processes without the complexities of a whole organism. researchgate.net
Subcellular fractions, particularly liver microsomes, are widely used to study drug and xenobiotic metabolism because they contain a high concentration of key drug-metabolizing enzymes. nih.gov For pyrethroids like tralomethrin, the primary enzymatic transformations involve cytochrome P450 (CYP) monooxygenases and carboxylesterases (CES). nih.gov
Studies using liver microsomes from various species allow researchers to investigate the initial steps of tralomethrin metabolism. By incubating this compound with these microsomal preparations, researchers can identify the specific enzymatic pathways responsible for its breakdown. The deuterium (B1214612) label does not alter the metabolic process but provides a distinct mass signature, enabling clear tracking of the compound's transformation. The primary reactions observed are oxidative metabolism mediated by CYP enzymes and hydrolytic cleavage of the ester linkage by CES enzymes. nih.govresearchgate.net
Table 1: Key Enzymatic Reactions in Tralomethrin Metabolism in Liver Microsomes
| Enzyme Family | Type of Transformation | Metabolic Action on Tralomethrin |
|---|---|---|
| Cytochrome P450 (CYP) | Oxidative | Hydroxylation of the aromatic rings (phenoxybenzyl and dichlorovinyl moieties) |
The biotransformation of a parent compound occurs in phases, leading to primary and secondary metabolites. Primary metabolism (Phase I) typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. Secondary metabolism (Phase II) involves the conjugation of these modified compounds with endogenous molecules to increase water solubility and facilitate excretion. wuxiapptec.com
Using this compound, metabolites can be identified with high confidence using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). irbm.com The deuterium-labeled internal standard allows for the differentiation of true metabolites from background matrix interference.
Primary Metabolites : The initial breakdown of tralomethrin yields several key primary metabolites. The most significant pathway is the hydrolysis of the ester bond, resulting in 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (DBCA) and 3-phenoxybenzyl alcohol (PBalc). Oxidative pathways can also lead to hydroxylated forms of the parent molecule.
Secondary Metabolites : Primary metabolites with functional groups (e.g., hydroxyl, carboxyl) can undergo conjugation. For instance, hydroxylated metabolites may be conjugated with glucuronic acid or sulfate.
Table 2: Major Primary and Secondary Metabolites of Tralomethrin Identified Using this compound
| Metabolite Type | Compound Name | Precursor | Biotransformation Pathway |
|---|---|---|---|
| Primary | 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (DBCA) | Tralomethrin | Ester Hydrolysis |
| Primary | 3-phenoxybenzyl alcohol (PBalc) | Tralomethrin | Ester Hydrolysis |
| Primary | Hydroxylated Tralomethrin | Tralomethrin | Oxidation (CYP-mediated) |
| Secondary | PBalc Glucuronide | 3-phenoxybenzyl alcohol | Glucuronidation |
In Vivo Metabolism Research in Model Organisms (Analytical Focus)
In vivo studies are critical for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a complete biological system. Aquatic species are particularly relevant for environmental risk assessment of insecticides like tralomethrin. researchgate.net
In fish, the uptake of pyrethroids can occur through the gills, skin, or dietary ingestion. nih.gov Following absorption, these lipophilic compounds tend to distribute into fatty tissues. This compound is used as a tracer to study these kinetic processes. By measuring the concentration of the labeled parent compound and its metabolites in various tissues (e.g., blood, liver, muscle, fat) and excreta (e.g., bile, urine) over time, researchers can determine key pharmacokinetic parameters. researchgate.net
The analytical use of this compound allows for the construction of detailed kinetic models, describing the rates of uptake from the environment, distribution among tissues, and the half-life of elimination from the organism.
Table 3: Illustrative Pharmacokinetic Parameters for Tralomethrin in a Model Fish Species
| Parameter | Description | Typical Finding |
|---|---|---|
| Absorption Rate Constant (ka) | The rate at which tralomethrin is taken up from the water. | Rapid absorption via gills due to lipophilicity. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | High Vd, indicating significant distribution into tissues like fat and liver. |
| Elimination Half-Life (t½) | The time required for the concentration of the compound in the body to be reduced by one-half. | Varies by tissue; longer in fatty tissues compared to blood. |
The primary advantage of using this compound in in vivo studies is the ability to unequivocally trace the metabolic fate of the parent compound. nih.gov As the compound is processed by the organism, the deuterium label is retained in the core structure of the resulting metabolites. When tissue or fluid samples are analyzed by mass spectrometry, the characteristic mass shift of the d5-label allows for the selective detection of all related metabolic products against a complex biological background.
This approach enables comprehensive metabolite profiling, confirming that the metabolites identified in vitro are also formed in vivo. It helps to build a complete picture of the biotransformation pathways, from the initial hydrolysis and oxidation to subsequent conjugation and excretion, providing a robust understanding of the detoxification mechanisms in the model organism. mdpi.com
Application of this compound in Biomonitoring Research for Metabolite Quantification (Analytical Focus)
Biomonitoring involves measuring chemical compounds or their metabolites in biological samples (e.g., water, sediment, tissues) to assess exposure and environmental contamination. The accuracy of these measurements is paramount.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative analytical chemistry, particularly for methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org When analyzing environmental or biological samples, variations can occur during sample extraction, cleanup, and instrumental analysis. This compound is added to a sample at a known concentration at the beginning of the analytical process. Because it is chemically identical to the non-labeled tralomethrin, it behaves in the same way throughout the entire procedure, experiencing the same potential losses or enhancements.
During the final MS detection, the instrument measures the ratio of the non-labeled analyte to the labeled internal standard. Since any procedural variations affect both compounds equally, this ratio remains constant, allowing for highly accurate and precise quantification of the target analyte. This technique corrects for matrix effects and instrumental variability, which is crucial for achieving reliable low-level detection in complex environmental samples. nih.govacs.org
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| Tralomethrin | - |
| This compound | - |
| 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid | DBCA |
| 3-phenoxybenzyl alcohol | PBalc |
| PBalc Glucuronide | - |
Development of Analytical Methods for Tralomethrin Metabolites as Biomarkers
The identification and quantification of metabolites are essential for understanding the toxicokinetics of a compound and for developing biomarkers of exposure. For this compound, the development of sensitive and specific analytical methods is crucial for tracking its metabolites in biological samples. The primary analytical technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The development of an LC-MS/MS method for this compound metabolites would involve several key steps:
Selection of Target Analytes: Based on the predicted metabolic pathway, key metabolites such as the deuterated cyclopropanecarboxylic acid and hydroxylated derivatives would be selected as target analytes.
Sample Preparation: Efficient extraction of the metabolites from biological matrices like plasma, urine, and tissue homogenates is critical. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques used to isolate and concentrate the analytes while removing interfering substances.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the various metabolites before they enter the mass spectrometer. The choice of the chromatographic column and mobile phase is optimized to achieve good separation and peak shape for each analyte.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of the deuterated metabolites. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each metabolite are monitored. The mass shift due to the deuterium label allows for clear differentiation from any endogenous compounds.
Method Validation: The developed method must be rigorously validated according to established guidelines to ensure its accuracy, precision, sensitivity, and reliability for the intended application.
The use of this compound itself as an internal standard in the analysis of non-deuterated tralomethrin can also be a valuable application, as it would behave almost identically to the analyte during sample preparation and analysis, leading to more accurate quantification.
The following table outlines a hypothetical set of parameters for an LC-MS/MS method for the analysis of a key this compound metabolite.
| Parameter | Condition |
| Analyte | 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-d5-carboxylic acid |
| Internal Standard | 13C-labeled analog of the analyte |
| Biological Matrix | Rat Plasma |
| Extraction Method | Solid-Phase Extraction (SPE) |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |
| Ionization Mode | Electrospray Ionization (ESI) - Negative Ion Mode |
| MS/MS Transition | Specific m/z transition for the d5-metabolite |
| Limit of Quantification | Expected in the low ng/mL range |
Quantitative Analysis of Metabolites in Biological Fluids and Tissues (Non-Human)
Once a validated analytical method is established, it can be applied to quantitatively measure the concentrations of this compound metabolites in various biological fluids and tissues from non-human experimental models, such as rats. These studies are fundamental for determining the absorption, distribution, metabolism, and excretion (ADME) profile of tralomethrin.
In a typical non-human study, this compound would be administered to the animals, and biological samples would be collected at various time points. The concentrations of the parent compound and its key metabolites would then be measured in these samples.
Hypothetical Research Findings:
A study in rats administered a single oral dose of this compound could yield the following hypothetical results, which would be in line with the known behavior of pyrethroids:
Plasma: After oral administration, this compound would be rapidly absorbed, with peak plasma concentrations of the parent compound observed within a few hours. The concentration of the primary deuterated carboxylic acid metabolite would also increase rapidly and likely exceed that of the parent compound, indicating rapid metabolism. The elimination half-life of the parent compound would be relatively short, while the metabolites would be cleared more slowly.
Urine and Feces: The majority of the administered dose of this compound would be excreted in the urine and feces in the form of its metabolites within 48 to 72 hours. The deuterated cyclopropanecarboxylic acid and its conjugated forms would be major metabolites found in the urine.
Tissues: Analysis of various tissues would reveal the distribution of this compound and its metabolites. Higher concentrations might be found in tissues with high blood flow and those rich in lipids, such as the liver, kidneys, and adipose tissue. The deuterium label would be instrumental in accurately quantifying the tissue-specific accumulation of tralomethrin-derived compounds.
The quantitative data obtained from such studies are crucial for constructing pharmacokinetic models and for assessing the potential for bioaccumulation.
Interactive Data Table: Hypothetical Concentration of a this compound Metabolite in Rat Plasma
The table below presents hypothetical data on the concentration of the primary deuterated carboxylic acid metabolite in rat plasma following a single oral dose of this compound.
| Time (hours) | Mean Plasma Concentration (ng/mL) | Standard Deviation (ng/mL) |
| 0.5 | 50.2 | 8.5 |
| 1 | 125.6 | 15.2 |
| 2 | 250.8 | 25.1 |
| 4 | 180.4 | 20.7 |
| 8 | 90.1 | 12.3 |
| 12 | 45.3 | 7.8 |
| 24 | 10.9 | 2.5 |
| 48 | < 1.0 | - |
Future Perspectives and Emerging Research Avenues for Tralomethrin D5
Development of Next-Generation Analytical Platforms for Ultrasensitive Detection
The drive to detect ever-lower concentrations of pesticides in complex environmental and biological matrices necessitates the continuous evolution of analytical technology. Tralomethrin-d5 is integral to the development and validation of these next-generation platforms.
Isotopically labeled internal standards are considered the gold standard for quantitative analysis, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS/MS). lcms.czeuropa.eu They are essential for correcting analytical variability, such as matrix effects, analyte loss during sample preparation, and fluctuations in instrument response. lcms.cznih.gov The presence of co-eluting interferences from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Because this compound has nearly identical chemical and physical properties to Tralomethrin (B1683215), it co-elutes and experiences the same matrix effects, allowing for reliable correction and more accurate results. lcms.cznih.gov
Future analytical platforms are trending towards higher sensitivity and novel detection mechanisms. Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and advanced biosensors are being developed for the rapid and ultrasensitive detection of pyrethroids. mdpi.comekb.eg While these methods offer great promise, their quantification accuracy relies on robust calibration and validation. This compound will serve as an indispensable reference material in the research and development phase of these technologies, helping to establish their reliability and comparability to established methods like LC-MS/MS.
Table 1: Comparison of Analytical Platforms for Pyrethroid Analysis and the Role of this compound
| Analytical Platform | Principle | Advantages | Role of this compound |
|---|---|---|---|
| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry. | High sensitivity for volatile and semi-volatile compounds like many pyrethroids. nih.gov | Critical internal standard, but thermal degradation of Tralomethrin to Deltamethrin (B41696) in the GC injector can be a complication. nih.gov |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry. | Separates Tralomethrin from its degradate Deltamethrin without thermal conversion; suitable for a wider range of polarities. nih.govnih.gov | Ideal internal standard for accurate quantification, correcting for matrix effects and procedural losses. lcms.czeuropa.eu |
| SERS | Surface-Enhanced Raman Spectroscopy; detection based on vibrational spectroscopy of molecules on a nanostructured surface. | Potential for ultra-high sensitivity and real-time detection. mdpi.comekb.eg | Foundational role in method development and validation to ensure quantitative accuracy. |
| Aptamer-Based Biosensors | Uses short DNA or RNA sequences (aptamers) that bind specifically to a target molecule. | High specificity and potential for portable, rapid field testing. mdpi.com | Used as a reference standard to calibrate sensor response and determine limits of detection and quantification. |
Expanding the Application of this compound to Mechanistic Studies of Environmental Processes
Understanding the environmental fate of pesticides—how they move, transform, and degrade—is crucial for assessing their ecological risk. Tralomethrin is known to degrade into another potent pyrethroid, Deltamethrin, through the loss of bromine atoms. regulations.gov Isotope-labeled compounds are powerful tools for tracing these transformation pathways.
Compound-Specific Isotope Analysis (CSIA) is an advanced technique used to investigate the degradation mechanisms of organic pollutants in the environment. rsc.orgrsc.org By measuring the subtle changes in the stable isotope ratios of a compound as it degrades, scientists can infer the reaction pathway (e.g., photodegradation, biodegradation). rsc.org
While CSIA traditionally measures natural isotopic abundance, experiments can be designed using synthesized, isotopically labeled compounds like this compound. By "spiking" an environmental system (e.g., a soil or water microcosm) with this compound, researchers can unequivocally trace its fate. The deuterium (B1214612) label acts as a distinct marker, allowing for the precise tracking of this compound and its transformation into deuterated degradation products. This approach eliminates ambiguity from background levels of the pesticide and provides clear, quantitative data on degradation rates and pathways under various environmental conditions. rsc.org Such studies can differentiate between biological and abiotic degradation processes and reveal how factors like soil microbes, pH, and sunlight contribute to the transformation of Tralomethrin. researchgate.netnih.gov
Table 2: Application of Isotope Analysis in Elucidating Environmental Degradation of Pyrethroids
| Degradation Process | Description | How this compound Contributes |
|---|---|---|
| Photodegradation | Breakdown of the chemical structure by sunlight. rsc.org | Tracing the formation of specific photo-products and determining reaction kinetics by tracking the isotopic label. |
| Biodegradation | Transformation mediated by microorganisms in soil and water. researchgate.netnih.gov | Quantifying the rate of microbial degradation and identifying metabolic pathways by analyzing for labeled metabolites. |
| Hydrolysis | Cleavage of chemical bonds by reaction with water, often influenced by pH. sciex.com | Determining the stability of Tralomethrin in aquatic systems and the rate of hydrolytic conversion to degradates. |
| Sorption/Desorption | Binding of the pesticide to soil and sediment particles. nih.gov | Differentiating between the parent compound and its degradates in various environmental compartments (water vs. sediment). |
Integration into Comprehensive Multi-Omics Research for Environmental Toxicology (Analytical Contributions)
Environmental toxicology is increasingly using "multi-omics" approaches—genomics, transcriptomics, proteomics, and metabolomics—to understand how contaminants affect organisms at a molecular level. nih.govmdpi.com These technologies generate vast datasets on changes in genes, proteins, and metabolites following exposure to a toxicant. A critical component of these studies is accurate dosimetry: knowing the precise internal and external dose of the chemical that elicits the observed biological response.
Here, this compound provides an essential analytical contribution. When conducting metabolomics studies to see how Tralomethrin exposure alters the metabolic profile of an organism, this compound is used as an internal standard to accurately quantify the concentration of the parent pesticide in tissues and fluids. mdpi.com This allows researchers to establish clear dose-response relationships, linking specific metabolic disruptions to a quantified exposure level.
Q & A
Basic Research Questions
Q. How can researchers optimize synthesis protocols for Tralomethrin-d5 to ensure isotopic purity?
- Methodology : Use deuterated precursors in a controlled reaction environment, and validate isotopic purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting reaction conditions (temperature, solvent, catalyst) in detail, as required for experimental reproducibility .
- Data Validation : Include purity thresholds (>98% isotopic enrichment) and cross-validate with chromatographic techniques (e.g., HPLC-UV) to detect non-deuterated impurities .
Q. What analytical techniques are most effective for quantifying this compound in environmental matrices?
- Methodology : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution to account for matrix effects. Calibrate using deuterium-labeled internal standards to improve accuracy .
- Experimental Design : Spike recovery experiments should be conducted across varying pH and organic content to assess method robustness in soil and water samples .
Q. How should researchers design degradation studies for this compound under controlled laboratory conditions?
- Protocol : Use photolysis chambers with standardized UV light intensity (e.g., 300–400 nm) and monitor degradation products via time-series sampling. Include abiotic controls (e.g., dark conditions) to distinguish photolytic vs. microbial degradation pathways .
- Data Interpretation : Calculate half-lives using first-order kinetics and compare degradation rates with non-deuterated analogs to assess isotope effects .
Advanced Research Questions
Q. How do deuterium isotope effects in this compound influence its metabolic pathways in non-target organisms?
- Methodology : Conduct in vitro assays with hepatic microsomes from model species (e.g., Danio rerio for aquatic toxicity). Use stable isotope tracing (e.g., -labeling) to track metabolite formation and compare kinetic isotope effects (KIEs) .
- Contradiction Analysis : If conflicting data arise (e.g., faster degradation in vitro vs. slower in vivo), evaluate bioavailability differences or enzymatic selectivity using proteomic profiling .
Q. What statistical approaches resolve contradictions in environmental fate data for this compound across different studies?
- Data Harmonization : Apply meta-analysis techniques to aggregate datasets, adjusting for variables like soil organic matter or temperature. Use multivariate regression to identify confounding factors .
- Hypothesis Testing : Formulate competing hypotheses (e.g., "Deuterium substitution reduces hydrolysis rates") and test via Bayesian model comparison to quantify evidence strength .
Q. How can researchers validate the long-term stability of this compound in archived environmental samples?
- Experimental Design : Store samples at multiple temperatures (-20°C, 4°C, room temperature) and analyze degradation over 12–24 months. Use accelerated stability testing (e.g., Arrhenius modeling) to predict shelf life .
- Quality Control : Implement batch-specific calibration curves and inter-laboratory comparisons to isolate instrument drift from true degradation .
Q. What computational models predict the ecological risks of this compound in silico?
- Methodology : Apply quantitative structure-activity relationship (QSAR) models parameterized with deuterium-specific descriptors. Validate predictions against experimental toxicity data for freshwater invertebrates (e.g., Daphnia magna) .
- Limitations : Address model uncertainties (e.g., deuterium’s impact on partition coefficients) by integrating molecular dynamics simulations .
Methodological Best Practices
- Reproducibility : Document all synthetic and analytical procedures in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data deposition in public repositories .
- Ethical Considerations : Ensure degradation studies comply with institutional biosafety protocols, particularly when assessing toxicity to non-target species .
- Interdisciplinary Collaboration : Partner with isotope chemists and ecotoxicologists to address gaps in mechanistic understanding, as recommended for complex research questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
